5-Methyluridine-3'-13C

NMR spectroscopy RNA structure Conformational dynamics

5-Methyluridine-3'-13C (CAS 478511-00-1) is a site-specific 13C-labeled nucleoside internal standard. Unlike deuterated analogs that exhibit shifted retention, this 3′-13C label ensures exact chromatographic co-elution with native 5-methyluridine, enabling precise matrix effect correction in quantitative LC-MS/MS workflows for clinical metabolomics and tRNA methylation studies.

Molecular Formula C10H14N2O6
Molecular Weight 259.222
CAS No. 478511-00-1
Cat. No. B583966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyluridine-3'-13C
CAS478511-00-1
SynonymsRibothymidine-3’-13C; 
Molecular FormulaC10H14N2O6
Molecular Weight259.222
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i6+1
InChIKeyDWRXFEITVBNRMK-KHDHUMRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyluridine-3'-13C CAS 478511-00-1: Stable Isotope-Labeled Nucleoside for Quantitative Metabolomics and Structural Biology


5-Methyluridine-3'-13C (CAS 478511-00-1) is a stable isotope-labeled nucleoside wherein the 3′ carbon of the ribose moiety is enriched with carbon-13 . Also known as [3′-13C]ribothymidine, it maintains the molecular formula ¹³CC₉H₁₄N₂O₆ with a molecular weight of 259.22 g/mol, chemically indistinguishable from its unlabeled counterpart (5-methyluridine, CAS 1463-10-1) in all aspects except its isotopic signature . As a site-specifically labeled derivative of an endogenous methylated nucleoside found in human fluids and a primary degradation product of tRNA , this compound serves as a specialized research tool for quantitative mass spectrometry, NMR structural studies, and metabolic tracing applications where precise molecular tracking is required.

Why Unlabeled 5-Methyluridine or Alternative Isotopic Labeling Positions Cannot Substitute for 5-Methyluridine-3'-13C in Specialized Applications


While unlabeled 5-methyluridine and analogs with alternative isotopic labeling patterns (e.g., 5′-¹³C, 1′-¹³C, or deuterium-labeled variants) share the same core nucleoside structure, they cannot be freely interchanged in quantitative and structural studies due to fundamental differences in their analytical utility. Unlabeled 5-methyluridine is chemically identical but lacks the mass shift required for use as an internal standard in stable isotope dilution mass spectrometry, introducing matrix effect variability that compromises quantification accuracy . Conversely, the specific 3′ labeling position in 5-Methyluridine-3'-13C provides unique NMR spectral enhancement at the ribose 3′ carbon, enabling site-specific conformational analysis of RNA and RNA-protein complexes that other positional isomers cannot achieve . Additionally, deuterated analogs (e.g., 5-Methyluridine-d4) exhibit altered chromatographic retention times due to the inverse isotope effect of deuterium, whereas ¹³C-labeled compounds maintain identical retention times to the native analyte—a critical requirement for precise co-elution in LC-MS/MS workflows . These analytical distinctions mandate the selection of the exact labeling pattern required for each experimental objective.

5-Methyluridine-3'-13C Comparative Quantitative Evidence for Scientific Selection


3′-¹³C Site-Specific NMR Enhancement Compared to Unlabeled 5-Methyluridine

5-Methyluridine-3'-13C provides a 100-fold signal enhancement at the 3′ carbon position of the ribose moiety compared to natural abundance ¹³C NMR of unlabeled 5-methyluridine, where the natural isotopic abundance is approximately 1.1% [1]. This site-specific enrichment enables the detection of the 3′ carbon resonance as a discrete, high-intensity peak, whereas in unlabeled nucleosides, the 3′ carbon signal is indistinguishable from background noise in most experimental timeframes [1]. This targeted enhancement is particularly critical for analyzing RNA conformational changes and mapping RNA-protein interactions where the ribose 3′ position participates in key structural transitions .

NMR spectroscopy RNA structure Conformational dynamics

Mass Spectrometry Quantification: 5-Methyluridine-3'-13C as Internal Standard Compared to External Calibration

In LC-MS/MS quantification of 5-methyluridine in biological matrices, stable isotope-labeled internal standards provide superior accuracy compared to external calibration methods. While external calibration using unlabeled 5-methyluridine standards achieves typical quantification limits of 0.50–5.00 ng mL⁻¹ across modified nucleoside panels [1], the use of a ¹³C-labeled internal standard such as 5-Methyluridine-3'-13C corrects for matrix effects and ionization variability inherent to biological samples (e.g., urine, plasma, tissue extracts) [2]. The +3 Da mass shift introduced by the single ¹³C atom at the 3′ position ensures chromatographic co-elution with the native analyte while providing baseline-resolved MRM transitions, eliminating the cross-talk interference observed with deuterated internal standards .

LC-MS/MS quantitative metabolomics biomarker validation

tRNA Methylation Pathway Tracing: 5-Methyluridine-3'-13C Compared to Uniformly Labeled ¹³C₅ Analog

5-Methyluridine-3'-13C enables site-specific metabolic tracing of ribose incorporation into tRNA at the highly conserved position 54 (m⁵U54), which is universally present in the TΨC loop of bacterial and eukaryotic tRNAs [1]. Unlike uniformly labeled [1′,2′,3′,4′,5′-¹³C₅]5-methyluridine (CAS 159496-17-0), which introduces a +5 Da mass shift and labels all five ribose carbons indiscriminately, the single-site 3′-¹³C label allows researchers to trace the specific metabolic fate of the ribose 3′ carbon without spectral crowding in NMR or complex isotope clusters in mass spectrometry . This targeted labeling is particularly valuable in studies of tRNA maturation and translation fidelity where the 3′ ribose position participates in specific molecular recognition events [2].

metabolic flux analysis tRNA modification isotopic tracing

Structural Specificity: 3′-¹³C Labeling Versus Alternative Positional Isomers (1′-¹³C, 2′-¹³C, 5′-¹³C)

The 3′ carbon of the ribose moiety in 5-methyluridine exhibits distinct ¹³C NMR chemical shift characteristics compared to the 1′, 2′, 4′, and 5′ positions [1]. Selection of 5-Methyluridine-3'-13C (rather than the 1′-¹³C analog, CAS 201996-60-3; the 2′-¹³C analog, CAS 478510-98-4; or the 5′-¹³C analog, CAS 478511-02-3) is dictated by the specific structural question under investigation. The 3′ carbon resonance in ribonucleosides appears in a characteristic spectral region (approximately 70–75 ppm) that is sensitive to sugar pucker conformation and base stacking interactions [2]. This contrasts with the 1′ carbon (90–95 ppm, directly linked to the nucleobase), the 2′ carbon (70–75 ppm but with different coupling patterns), and the 5′ carbon (60–65 ppm, sensitive to phosphorylation state) [2].

RNA chemical shift assignment ribose dynamics NMR structural biology

High-Value Application Scenarios for 5-Methyluridine-3'-13C in Research and Analytical Settings


Stable Isotope Dilution LC-MS/MS Quantification of Urinary 5-Methyluridine as a Cancer Biomarker

5-Methyluridine-3'-13C is deployed as a co-eluting internal standard for the absolute quantification of 5-methyluridine in urine and plasma from oncology patients. As demonstrated in validated UPLC-MS/MS methods for modified nucleoside biomarker panels, the ¹³C-labeled internal standard corrects for matrix-dependent ionization suppression (up to 40% variability in untreated urine) and enables quantification limits in the sub-ng mL⁻¹ range [1]. This application directly supports clinical metabolomics studies where 5-methyluridine, as a primary tRNA degradation product, shows differential excretion patterns in colorectal and breast cancer patients .

Site-Specific NMR Analysis of tRNA m⁵U54 Conformational Dynamics

In structural biology investigations of the conserved m⁵U54 modification in the TΨC loop of tRNA, 5-Methyluridine-3'-13C provides the isotopic enrichment necessary for detecting and assigning the 3′ ribose carbon resonance. This carbon position reports on local sugar pucker dynamics that influence tRNA tertiary structure stabilization and ribosome translocation efficiency [1]. The site-specific labeling avoids the spectral congestion associated with uniformly labeled nucleotides and enables residue-specific analysis in multi-nucleotide RNA constructs .

Metabolic Flux Tracing of Ribose Incorporation into tRNA Modification Pathways

5-Methyluridine-3'-13C serves as a metabolic tracer to monitor the incorporation of ribose-derived carbon units into the m⁵U54 modification of tRNA. Following supplementation to cell culture media, the single ³C atom at the 3′ position can be tracked via mass spectrometry to determine methylation kinetics and enzyme activity of TRMT2A (human) or TrmA (bacterial) methyltransferases [1]. This targeted tracing approach offers cleaner analytical readouts than uniformly labeled ¹³C₅ analogs and is compatible with stable isotope-resolved metabolomics workflows in drug development studies examining nucleoside analog metabolism .

RNA-Protein Binding Interface Mapping by Isotope-Filtered NMR

In studies mapping the binding interface between RNA containing 5-methyluridine and interacting proteins (e.g., tRNA modification enzymes, ribosomal proteins), 5-Methyluridine-3'-13C enables isotope-filtered NMR experiments that selectively detect only the labeled 3′ carbon resonance. This eliminates signal from unlabeled protein components and other unlabeled nucleotides, allowing researchers to pinpoint chemical shift perturbations at the 3′ ribose position upon protein binding [1]. This application is particularly valuable in drug discovery programs targeting RNA-protein interactions as therapeutic interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyluridine-3'-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.